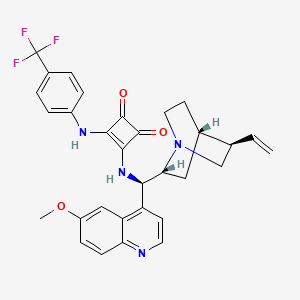

![molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2](/img/structure/B568040.png)

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

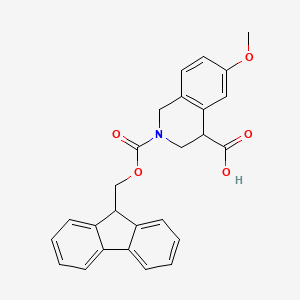

7H-Pyrrolo[2,3-d]pyrimidin-4-amine is a compound with the molecular formula C6H6N4 and a molecular weight of 134.14 . It is a solid at 20°C . It is also known as 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and 7-Deazaadenine .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been described in several studies . For example, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study describes the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine has been analyzed in several studies . For example, one study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been studied . The study investigated the binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 at the molecular level .Physical And Chemical Properties Analysis

7H-pyrrolo[2,3-d]pyrimidin-4-amine is a solid at 20°C .Scientific Research Applications

Rheumatoid Arthritis Treatment

The compound 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has been studied for its potential as a potent, selective, and reversible inhibitor of Bruton’s tyrosine kinase (BTK), which is a promising target for the treatment of rheumatoid arthritis .

Kinase Inhibition

It has also been evaluated as an ATP-competitive inhibitor with selectivity for inhibition of protein kinase B (PKB) over protein kinase A (PKA), which could have implications in cancer therapy and other diseases where kinase activity is dysregulated .

Antitubercular Activity

Research has explored the chemoselective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines, including 4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrochloride , to determine antitubercular activity, which could lead to new treatments for tuberculosis .

Targeted Kinase Inhibitors Development

This compound is part of a series of new compounds specifically synthesized for the development of more potent and effective targeted kinase inhibitors (TKIs), which are crucial in the treatment of various cancers .

Mechanism of Action

Target of Action

The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .

Biochemical Pathways

The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

The result of the action of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .

Future Directions

7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have potential as therapeutic agents due to their inhibitory effects on various kinases . Future research may focus on optimizing these compounds for improved pharmacokinetic properties and exploring their potential in the treatment of various diseases .

properties

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSFHACOKWGHCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679198 |

Source

|

| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233518-21-2 |

Source

|

| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)